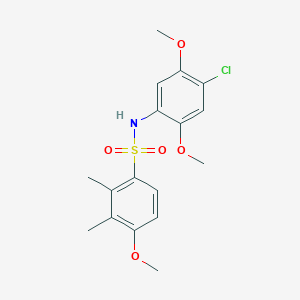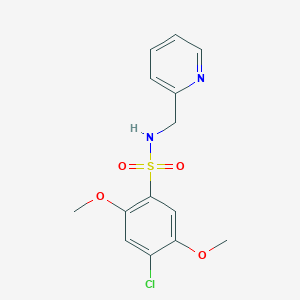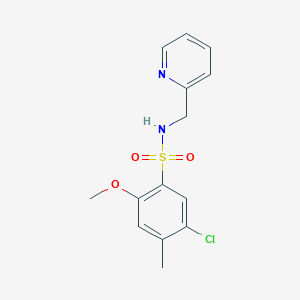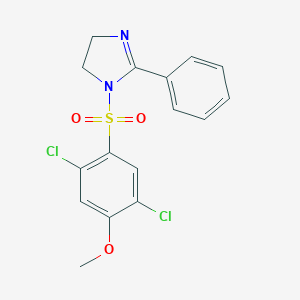
4-methoxy-N-propylnaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-propylnaphthalene-1-sulfonamide, also known as MPNS, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has been found to have several unique properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience. In
科学的研究の応用
Organic Synthesis and Chemical Properties
Sulfonamide derivatives are pivotal in organic synthesis, offering diverse applications due to their chemical stability and reactivity. For instance, Hayun et al. (2012) synthesized a compound through the reaction of a quinazolinone derivative with chlorosulfonic acid, followed by amidation, demonstrating sulfonamides' utility in creating complex molecules with potential pharmaceutical applications (Hayun et al., 2012). Similarly, the synthesis of comb-shaped poly(arylene ether sulfone)s for fuel cell applications by Kim et al. (2008) illustrates the role of sulfonamide derivatives in developing new materials with high proton conductivity, showcasing their significance in energy research (Kim et al., 2008).
Biomedical Applications
In the biomedical domain, sulfonamide derivatives are explored for their therapeutic potential. Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with sulfonamide groups for their photodynamic therapy (PDT) application in cancer treatment, highlighting sulfonamides' role in developing photosensitizers with high singlet oxygen quantum yields (Pişkin et al., 2020). Additionally, sulfonamide derivatives' synthesis and evaluation for anticonvulsant activity against seizure models, as reported by Siddiqui et al. (2010), demonstrate their potential in neuropharmacology (Siddiqui et al., 2010).
Environmental and Materials Science
Sulfonamides play a significant role in environmental science and materials engineering. The work by Hattori et al. (1997) on chelation-assisted nucleophilic aromatic substitution highlights how sulfonamide groups can influence the reactivity of organic molecules, which is crucial for designing environmentally benign chemical processes (Hattori et al., 1997).
作用機序
Target of Action
The primary targets of 4-methoxy-N-propylnaphthalene-1-sulfonamide are likely to be similar to those of other sulfonamide drugs, which include enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including 4-methoxy-N-propylnaphthalene-1-sulfonamide, are known to inhibit their target enzymes by acting as competitive inhibitors . They mimic the natural substrates of these enzymes, binding to the active sites and preventing the substrates from interacting with the enzymes. This inhibition disrupts the normal biochemical processes mediated by these enzymes .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . The inhibition of dihydropteroate synthetase interferes with the synthesis of folic acid, a vital cofactor for various enzymatic reactions in the cell .
Pharmacokinetics
These properties influence the bioavailability of the drug, determining the concentration of the drug that reaches the target sites to exert its therapeutic effects .
Result of Action
The result of the action of 4-methoxy-N-propylnaphthalene-1-sulfonamide is the disruption of normal cellular processes due to the inhibition of target enzymes. This can lead to various physiological effects depending on the specific enzymes inhibited. For instance, inhibition of carbonic anhydrase can lead to diuresis, while inhibition of dihydropteroate synthetase can have antibacterial effects by inhibiting bacterial growth .
Action Environment
The action, efficacy, and stability of 4-methoxy-N-propylnaphthalene-1-sulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the drug, and the individual’s health status. For instance, certain medical conditions or genetic factors can affect drug metabolism and excretion, thereby influencing the drug’s efficacy and potential side effects .
特性
IUPAC Name |
4-methoxy-N-propylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-3-10-15-19(16,17)14-9-8-13(18-2)11-6-4-5-7-12(11)14/h4-9,15H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZXKEDJUWXBBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-propylnaphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497491.png)


![3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B497498.png)
![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497501.png)



![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497505.png)

![1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497507.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497510.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497513.png)